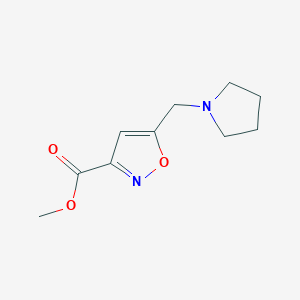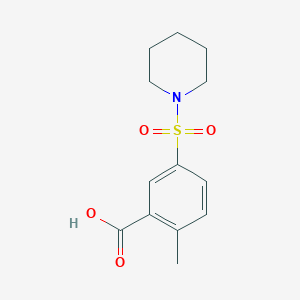
Methyl 3-methyl-1H-indazole-6-carboxylate
Overview
Description
“Methyl 3-methyl-1H-indazole-6-carboxylate” is a chemical compound used in organic synthesis . It has a molecular formula of C9H8N2O2 and a molecular weight of 176.175 g/mol . The IUPAC name for this compound is “methyl 1H-indazole-6-carboxylate” and it has a SMILES string representation of COC(=O)C1=CC2=C(C=C1)C=NN2 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-methyl-1H-indazole-6-carboxylate” consists of a methyl group (CH3) attached to an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings . The carboxylate group (COO-) is attached to the 6th position of the indazole ring .Physical And Chemical Properties Analysis
“Methyl 3-methyl-1H-indazole-6-carboxylate” is soluble in water . It has a melting point range of 142°C to 144°C . The compound is incompatible with strong oxidizing agents .Scientific Research Applications
- Indazole derivatives have gained attention as potential anticancer agents. Their ability to inhibit cancer cell growth and induce apoptosis makes them promising candidates for drug development .
- Methyl 3-methyl-indazole-6-carboxylate may serve as a scaffold for designing novel antibiotics or antifungal agents .
- Some indazole derivatives demonstrate anti-inflammatory effects. Researchers explore whether methyl 3-methyl-indazole-6-carboxylate can modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases .
Anticancer Properties
Antimicrobial Activity
Anti-Inflammatory Potential
Safety and Hazards
Future Directions
As “Methyl 3-methyl-1H-indazole-6-carboxylate” is used in organic synthesis , future research could explore its potential applications in the synthesis of new compounds. Additionally, given the biological activities of indazole derivatives , further studies could investigate the biological and pharmacological properties of this compound.
Mechanism of Action
Target of Action
Methyl 3-methyl-2H-indazole-6-carboxylate, also known as Methyl 3-methyl-1H-indazole-6-carboxylate, is a compound that has been found to interact with certain kinases in the human body . The primary targets of this compound are CHK1 and CHK2 kinases, as well as the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound acts by inhibiting, regulating, and/or modulating the activity of its target kinases . This interaction results in changes in the function of these kinases, potentially altering the cell cycle and DNA damage response pathways .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-methyl-2H-indazole-6-carboxylate are primarily those involving CHK1, CHK2, and SGK . These kinases are involved in various cellular processes, including cell cycle regulation and DNA damage response . By interacting with these kinases, the compound can potentially influence these pathways and their downstream effects .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact the compound’s bioavailability and its distribution within the body .
Result of Action
The molecular and cellular effects of Methyl 3-methyl-2H-indazole-6-carboxylate’s action are likely to be related to its interaction with its target kinases . By inhibiting, regulating, or modulating these kinases, the compound could potentially influence cell cycle regulation and DNA damage response, which could have various downstream effects .
Action Environment
The action, efficacy, and stability of Methyl 3-methyl-2H-indazole-6-carboxylate could be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability . Additionally, the compound is soluble in water , which could influence its distribution and action within the body
properties
IUPAC Name |
methyl 3-methyl-2H-indazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-8-4-3-7(10(13)14-2)5-9(8)12-11-6/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPSQUXIPHAGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-methyl-2H-indazole-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine](/img/structure/B3023051.png)

![5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B3023054.png)

![2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3023057.png)



![4-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023064.png)